2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a pyrrolopyrrole core, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine typically involves multi-step organic synthesis The process begins with the preparation of the thiadiazole ring, which is then coupled with the pyrrolopyrrole coreCommon reagents used in these reactions include methoxymethyl chloride, thiourea, and trifluoromethyl iodide, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the methoxymethyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(methyl)pyridine
- **2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(ethyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 2-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C16H18F3N5OS |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H18F3N5OS/c1-25-9-13-21-15(26-22-13)24-5-3-10-7-23(8-12(10)24)14-6-11(2-4-20-14)16(17,18)19/h2,4,6,10,12H,3,5,7-9H2,1H3 |
InChI Key |
OFWMITIBOYRNHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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